tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound characterized by its unique diazabicyclo structure, which has garnered attention in the fields of organic synthesis and pharmaceutical research. The compound is notable for its stability and reactivity, attributed to the presence of the tert-butyl group that provides steric hindrance. It is classified as an organic compound and is often utilized as an intermediate in various chemical reactions.
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate falls under the category of bicyclic compounds within organic chemistry. It is specifically classified as a diazabicyclo compound due to the presence of two nitrogen atoms in its bicyclic structure.
The synthesis of tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves several key steps:
In industrial applications, continuous flow reactors are often employed for scaling up production, ensuring consistent quality and yield through optimized reaction conditions.
The molecular structure of tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate can be represented by its IUPAC name and structural formula:
The structure features a bicyclic framework with two nitrogen atoms integrated into the rings, contributing to its unique chemical properties .
The compound's purity typically ranges around 95% to 97%, making it suitable for various scientific applications .
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions:
Each reaction type leads to various derivatives:
The mechanism of action for tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate primarily involves its interaction with biological targets such as enzymes and receptors. The diazabicyclo structure allows for specific binding interactions that modulate target activity, while the steric hindrance from the tert-butyl group influences binding affinity and selectivity.
This mechanism makes it a valuable candidate in drug development and medicinal chemistry applications .
Relevant data indicates that the compound has a melting point range conducive to laboratory handling and storage conditions .
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate finds numerous applications across different scientific fields:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
The diazabicyclo[3.2.0]heptane core represents a structurally constrained heterocyclic system of high interest in modern medicinal chemistry. Characterized by a fused [3.2.0] bicyclic framework containing two nitrogen atoms, this scaffold imposes significant conformational restriction on substituents and functional groups. The tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate, with its defined (1S,5S) stereochemistry, exemplifies how absolute configuration governs three-dimensional topology and biological interactions. This compound (CAS# 2454490-81-2; C~10~H~18~N~2~O~2~) serves as a vital chiral building block for synthesizing complex bioactive molecules where spatial orientation is critical for target engagement [1] [5] [7]. Its tert-butoxycarbonyl (Boc) protecting group enhances solubility and enables selective nitrogen functionalization—a key feature in multi-step synthetic routes [2] [7].
Bicyclic scaffolds like the diazabicyclo[3.2.0]heptane system are pivotal in drug design due to their ability to pre-organize molecular architectures for selective target binding. The [3.2.0] fusion creates a ridged structure that reduces conformational flexibility, minimizing entropy penalties upon binding to biological targets like enzymes or receptors [3]. This is exemplified by piperazine-containing drugs where bicyclic variants improve pharmacokinetic properties and target specificity [9].
Table 1: Comparative Features of Bioactive Bicyclic Nitrogen Heterocycles
Scaffold Type | Ring Fusion | Key Functional Attributes | Medicinal Chemistry Applications |
---|---|---|---|
Diazabicyclo[3.2.0]heptane | [3.2.0] | Two nitrogen handles; high stereochemical specificity | Antibacterial precursors, enzyme inhibitors |
3,6-Diazabicyclo[3.1.1]heptane | [3.1.1] | Compact bicyclic core; enhanced rigidity | Kinase inhibitors (e.g., CDK4/6) [9] |
Piperazinone | Monocyclic | Flexible carbonyl-containing piperazine | Lactam-based protease inhibitors |
The Boc-protected derivative (tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate) is particularly valuable due to its stereochemical purity and synthetic versatility. Its (1S,5S) configuration ensures consistent spatial positioning of the N6 nitrogen and carboxylate group, critical for structure-activity relationship (SAR) studies in inhibitor design. Research highlights such scaffolds in antiviral and anticancer agents, where rigid cores improve binding to targets like heparan sulfate or cyclin-dependent kinases [3] [9]. The scaffold’s hydrogen-bonding capability (TPSA = 41.57 Ų) and moderate lipophilicity (calculated LogP ~0.96) further optimize cell permeability and solubility [8].
Synthesizing enantiopure diazabicyclo[3.2.0]heptanes demands precise stereocontrol during ring formation and functionalization. The key challenge lies in achieving diastereoselective [2+2]-cyclizations or intramolecular aminations to form the strained [3.2.0] system while controlling the relative and absolute stereochemistry at C1 and C5 [4].
Table 2: Synthesis Strategies for (1S,5S)-2,6-Diazabicyclo[3.2.0]heptane Derivatives
Method | Starting Material | Key Stereocontrol Feature | Limitations/Challenges |
---|---|---|---|
Intramolecular [2+2]-Cycloaddition | N-Allyl-β-N-keteniminium salts | Facial diastereoselection via chiral auxiliaries | Requires chiral precursors (e.g., vinylglycinol) |
Boc-Protection/Functionalization | Racemic diazabicycloheptane | Resolution via chiral chromatography or enzymatic methods | Low yield in resolution steps |
N-Acylation/Cyclization | Linear diamine precursors | Asymmetric catalysis during ring closure | Catalyst cost; competing side reactions |
A proven strategy employs chiral pool-derived synthons, such as (R)-vinylglycinol, to generate keteniminium salts that undergo intramolecular [2+2]-cyclization with "high facial diastereoselection" [4]. Molecular mechanics calculations guide optimization by predicting stable conformers and transition states [4]. For tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate, the Boc group is typically introduced early to protect N2 while allowing N6 functionalization [7]. Storage conditions (refrigerated, inert atmosphere) are crucial due to the compound’s sensitivity to hydrolysis and oxidation [5] [7].
Table 3: Physicochemical and Handling Properties of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Property | Value | Analytical Method/Notes |
---|---|---|
Molecular Formula | C~10~H~18~N~2~O~2~ | Confirmed via mass spectrometry (MW = 198.26 g/mol) |
Storage Temperature | -20°C (base); Room temp (HCl salt) | HCl salt stable at ambient conditions [7] |
Purity | ≥97% | HPLC/GC analysis [2] [5] |
Solubility | 9.38–16.0 mg/mL in water | ESOL model prediction; "Very soluble" [8] |
Hazard Profile | H302-H315-H319-H332 | Precautionary measures required (P261, P305+P354+P338) |
Computational modeling predicts ADMET parameters favorably: high gastrointestinal absorption (GI) and no inhibition of major CYP450 isoforms (1A2, 2C19, 2D6, 3A4), supporting its utility as a pharmacophore intermediate [8]. However, the strained ring system poses synthetic hurdles: ring strain can lead to regioisomers during N-functionalization, and the stereointegrity at C1 and C5 must be preserved during reactions at N6 [4] [7]. Advances in asymmetric organocatalysis and flow chemistry are emerging to address these limitations [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1